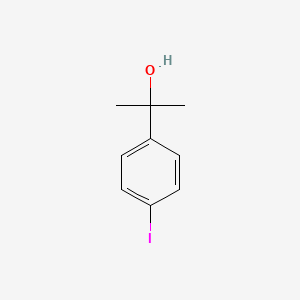

2-(4-Iodophenyl)propan-2-ol

描述

2-(4-Iodophenyl)propan-2-ol (CAS: N/A; molecular formula: C₉H₁₁IO, molecular weight: 262.09 g/mol) is a tertiary alcohol featuring a para-substituted iodophenyl group. It serves as a key intermediate in organic synthesis, particularly in palladium-norbornene cooperative catalysis, where it demonstrated an 81% yield in a coupling reaction . Its structural characterization includes a melting point of 125–128°C, NMR signals (δ 1.53 ppm for methyl protons), and IR absorption bands indicative of hydroxyl and aromatic C–I stretching . The iodine atom’s electron-withdrawing nature and steric bulk influence its reactivity and applications in medicinal chemistry and materials science.

属性

分子式 |

C9H11IO |

|---|---|

分子量 |

262.09 g/mol |

IUPAC 名称 |

2-(4-iodophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11IO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 |

InChI 键 |

KIFWITFXDKZMJA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C1=CC=C(C=C1)I)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compounds with halogen substitutions (e.g., Cl, I) on the phenyl ring exhibit distinct physicochemical and biological properties due to differences in electronegativity, atomic radius, and lipophilicity.

- Key Differences :

- Iodine vs. Chlorine : The iodine atom in this compound increases molecular weight and lipophilicity compared to chlorine analogs, enhancing its utility in hydrophobic environments (e.g., lipid membranes) .

- Positional Isomerism : The para-iodo isomer (target compound) typically exhibits higher thermal stability (mp: 125–128°C) compared to ortho-substituted variants, which may have lower melting points due to reduced symmetry .

Functional Group Variations

The presence of additional functional groups (e.g., amino, methoxy) alters solubility, reactivity, and biological activity.

- Key Differences: Amino Groups: 2-(2-Amino-5-iodophenyl)propan-2-ol’s amino group increases basicity and hydrogen-bonding capacity, making it suitable for targeted drug delivery . Ether Linkages: The phenoxy group in (2S)-2-(4-Chlorophenoxy)propan-1-ol introduces conformational rigidity, affecting receptor binding compared to the flexible hydroxyl group in the target compound .

Aromatic System Modifications

Variations in the aromatic system (e.g., biphenyl, indole) impact π-π interactions and steric effects.

- Key Differences: Biphenyl Systems: The extended conjugation in biphenyl derivatives improves UV absorption properties, unlike the monoaromatic target compound . Heterocyclic Scaffolds: The triazole-thiol compound with a 4-iodophenyl group demonstrated antiviral activity, highlighting the role of iodine in enhancing binding to viral proteases .

Stereochemical and Positional Isomers

Stereochemistry and substituent positions critically influence biological activity and synthetic pathways.

- Key Differences :

- Hydroxyl Position : The tertiary alcohol in the target compound (C2) offers greater steric hindrance, reducing nucleophilic attack compared to primary alcohols (C1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。